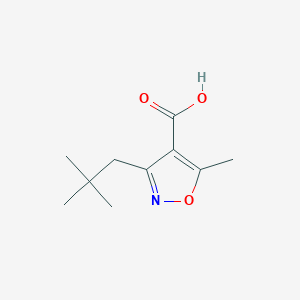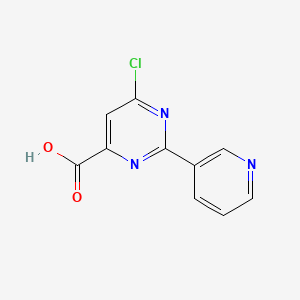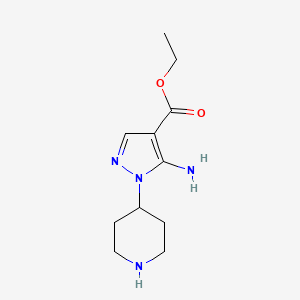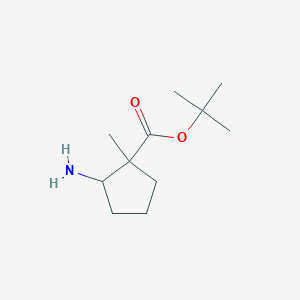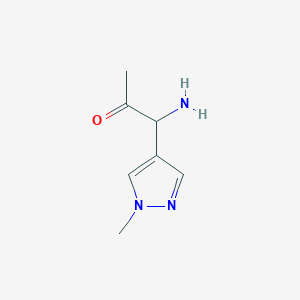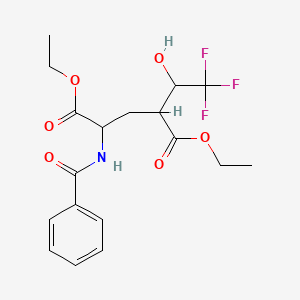
Diethyl 2-(benzoylamino)-4-(2,2,2-trifluoro-1-hydroxyethyl)pentanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Diethyl 2-(phenylformamido)-4-(2,2,2-trifluoro-1-hydroxyethyl)pentanedioate is a complex organic compound that features a variety of functional groups, including ester, amide, and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diethyl 2-(phenylformamido)-4-(2,2,2-trifluoro-1-hydroxyethyl)pentanedioate typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the ester groups: This might involve the esterification of a suitable diacid with ethanol under acidic conditions.
Introduction of the phenylformamido group: This could be achieved through an amide coupling reaction using phenylformamide and a suitable activating agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Addition of the trifluoromethyl group: This step might involve the use of a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
1,5-Diethyl 2-(phenylformamido)-4-(2,2,2-trifluoro-1-hydroxyethyl)pentanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester groups can be reduced to alcohols using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
Medicinal Chemistry: As a scaffold for drug development due to its diverse functional groups.
Materials Science: In the synthesis of novel polymers or materials with unique properties.
Biology: As a probe or inhibitor in biochemical studies.
Industry: In the development of specialty chemicals or advanced materials.
作用機序
The mechanism of action of 1,5-Diethyl 2-(phenylformamido)-4-(2,2,2-trifluoro-1-hydroxyethyl)pentanedioate would depend on its specific application. For instance, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance binding affinity and metabolic stability.
類似化合物との比較
Similar Compounds
1,5-Diethyl 2-(phenylformamido)-4-(2,2,2-trifluoroethyl)pentanedioate: Lacks the hydroxyl group.
1,5-Diethyl 2-(phenylformamido)-4-(2,2,2-trifluoro-1-hydroxyethyl)hexanedioate: Has an extended carbon chain.
Uniqueness
1,5-Diethyl 2-(phenylformamido)-4-(2,2,2-trifluoro-1-hydroxyethyl)pentanedioate is unique due to the combination of its functional groups, which can confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly influence its reactivity and interactions with biological targets.
特性
分子式 |
C18H22F3NO6 |
|---|---|
分子量 |
405.4 g/mol |
IUPAC名 |
diethyl 2-benzamido-4-(2,2,2-trifluoro-1-hydroxyethyl)pentanedioate |
InChI |
InChI=1S/C18H22F3NO6/c1-3-27-16(25)12(14(23)18(19,20)21)10-13(17(26)28-4-2)22-15(24)11-8-6-5-7-9-11/h5-9,12-14,23H,3-4,10H2,1-2H3,(H,22,24) |
InChIキー |
ZHUZGBVQYFXUDV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CC(C(=O)OCC)NC(=O)C1=CC=CC=C1)C(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


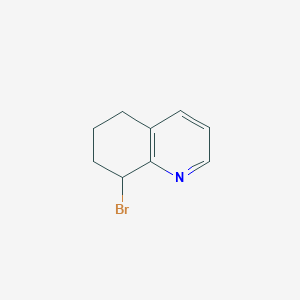
![Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B13174904.png)
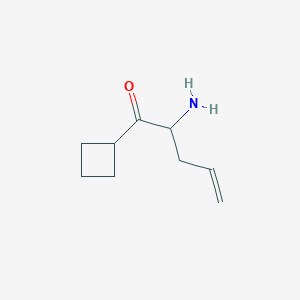
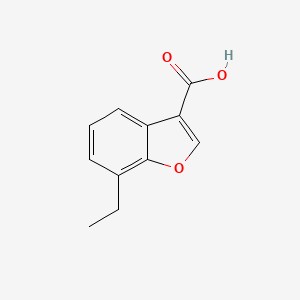
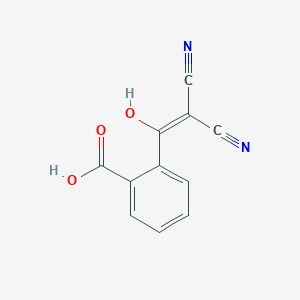
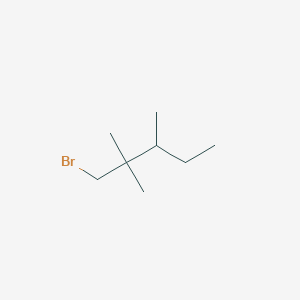
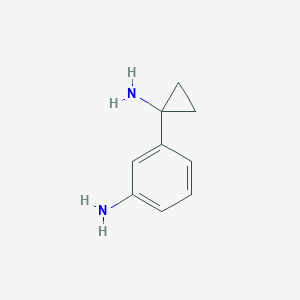
![[(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl]dimethylamine](/img/structure/B13174944.png)
![2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL]ethan-1-amine](/img/structure/B13174945.png)
